2-Demethyl Colchicine-d3 2-Demethyl Colchicine-d3 2-Demethyl Colchicine-d3 is a labelled metabolite of Colchicine.
Brand Name: Vulcanchem
CAS No.: 1217630-52-8
VCID: VC0196574
InChI: InChI=1S/C21H23NO6/c1-11(23)22-15-7-5-12-9-18(27-3)20(25)21(28-4)19(12)13-6-8-17(26-2)16(24)10-14(13)15/h6,8-10,15,25H,5,7H2,1-4H3,(H,22,23)/t15-/m0/s1/i1D3
SMILES: CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)O)OC
Molecular Formula: C21H20NO6D3
Molecular Weight: 388.43

2-Demethyl Colchicine-d3

CAS No.: 1217630-52-8

Cat. No.: VC0196574

Molecular Formula: C21H20NO6D3

Molecular Weight: 388.43

Purity: > 95%

* For research use only. Not for human or veterinary use.

2-Demethyl Colchicine-d3 - 1217630-52-8

CAS No. 1217630-52-8
Molecular Formula C21H20NO6D3
Molecular Weight 388.43
IUPAC Name 2,2,2-trideuterio-N-[(7S)-2-hydroxy-1,3,10-trimethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide
Standard InChI InChI=1S/C21H23NO6/c1-11(23)22-15-7-5-12-9-18(27-3)20(25)21(28-4)19(12)13-6-8-17(26-2)16(24)10-14(13)15/h6,8-10,15,25H,5,7H2,1-4H3,(H,22,23)/t15-/m0/s1/i1D3
SMILES CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)O)OC
Appearance Yellow Crystalline Solid
Melting Point 190-198°C

Chemical Identity and Classification

Molecular Structure and Identification

2-Demethyl Colchicine-d3 is a modified form of colchicine with a specific structural alteration at the 2-position, where a methyl group has been removed from the parent compound. The "d3" designation indicates the presence of three deuterium atoms, which are stable isotopes of hydrogen containing one proton and one neutron. The chemical formula for this compound is C21H23NO6, with a calculated molecular weight of 388.4 g/mol . The compound is identified in chemical databases and scientific literature by its unique CAS registry number 1217630-52-8 .

The compound belongs to the broader class of colchicine derivatives, which are known for their anti-inflammatory and anti-mitotic properties. The systematic IUPAC name for 2-Demethyl Colchicine-d3 is 2,2,2-trideuterio-N-[(7S)-2-hydroxy-1,3,10-trimethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide , which precisely describes its chemical structure and stereochemistry. The stereochemistry at the 7-position is specifically designated as (7S), indicating the spatial orientation of atoms at this chiral center.

Synonyms and Alternative Identifiers

The compound is known by several synonyms in scientific and commercial literature, which aids in its identification across various databases and research publications. Table 1 presents the comprehensive list of synonyms and identifiers associated with 2-Demethyl Colchicine-d3.

Table 1: Synonyms and Identifiers for 2-Demethyl Colchicine-d3

Synonym/IdentifierType
2-Demethyl Colchicine-d3Common Name
1217630-52-8CAS Registry Number
2,2,2-trideuterio-N-[(7S)-2-hydroxy-1,3,10-trimethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamideIUPAC Name
O2-Demethylcolchicine-d3Alternative Name
HY-W021266SCatalog Number
N-[(7S)-5,6,7,9-Tetrahydro-2-hydroxy-1,3,10-trimethoxy-9-oxobenzo[a]heptalen-7-yl]acetamide-d3Alternative IUPAC Name
CS-0202049Reference Code

Physical and Chemical Properties

Structural Characteristics

2-Demethyl Colchicine-d3 maintains the core structure of colchicine with specific modifications. The compound features a seven-ring structure (benzo[a]heptalen) with multiple functional groups including methoxy groups at positions 1, 3, and 10, a hydroxyl group at position 2 (where demethylation has occurred), and an oxo group at position 9 . The acetamide side chain contains three deuterium atoms instead of hydrogens, which distinguishes this compound as a deuterated analog .

Synthesis and Preparation Methods

General Synthetic Approaches

The synthesis of 2-Demethyl Colchicine-d3 builds upon established methods for preparing demethylated colchicine derivatives. Based on the information from patent literature, the preparation of demethylated colchicine compounds typically involves selective cleavage of methoxy groups from the parent compound or its precursors .

For the synthesis of 3-demethylcolchicine, which can serve as an intermediate in the preparation of 2-demethyl derivatives, natural colchicoside is subjected to ether cleavage using 85-88% phosphoric acid . The subsequent cleavage of the 2-OCH3 group can be achieved through multiple approaches:

  • Treatment with concentrated mineral acids, such as sulfuric acid, at temperatures between 50-90°C .

  • Reaction with Lewis acids such as BBr3 or AlCl3 at room temperature or slightly lower temperatures in solvents such as methylene chloride .

The resulting 2,3-didemethyl compounds can be separated from other reaction products using chromatographic techniques . For the specific preparation of 2-Demethyl Colchicine-d3, the deuteration of the acetamide group would be performed using standard deuterium exchange reactions with a deuterium source.

Purification and Analysis

After synthesis, the compound requires purification to achieve the high levels of purity (typically >95% or >98%) needed for analytical standards and research applications . Chromatographic methods are commonly employed for the purification of colchicine derivatives, allowing for the separation of the target compound from reaction byproducts and unreacted starting materials .

Analytical verification of the compound's identity and purity would typically involve:

  • High-performance liquid chromatography (HPLC)

  • Mass spectrometry (MS)

  • Nuclear magnetic resonance (NMR) spectroscopy

  • Elemental analysis

For 2-Demethyl Colchicine-d3, mass spectrometry would be particularly valuable for confirming the presence of the deuterium atoms, as these would result in a characteristic mass shift compared to the non-deuterated analog.

Applications and Uses

Analytical Applications

The primary application of 2-Demethyl Colchicine-d3 appears to be as an analytical reference standard. The compound serves several important functions in this capacity:

  • Drug impurity reference: As a potential metabolite or degradation product of colchicine, the compound serves as a reference standard for identifying and quantifying impurities in pharmaceutical formulations .

  • Analytical standard: The compound functions as a calibration standard for analytical methods developed to detect and quantify colchicine and its derivatives in various matrices .

  • Research and development: The deuterated compound provides a valuable tool for pharmacokinetic and metabolism studies, where the isotopic label allows for tracking the compound's fate in biological systems .

Pharmacological Research

Based on information about related colchicine derivatives, 2-Demethyl Colchicine-d3 may possess significant pharmacological properties that warrant further investigation:

  • Anti-inflammatory activity: Related colchicine derivatives have demonstrated potent anti-inflammatory properties and are used in the treatment of inflammatory conditions such as gout and rheumatoid arthritis .

  • Reduced toxicity: Patents describing 2,3-didemethylcolchicine indicate that these compounds show "relatively low acute toxicity in experimental animals in comparison to colchicine," suggesting they may offer improved safety profiles while maintaining therapeutic efficacy .

  • Inhibition of leukocyte migration: Colchicine derivatives are known to inhibit leukocyte migration, which plays an important role in the pathophysiology of rheumatoid arthritis and other rheumatic disorders .

Structure-Activity Relationships

Comparison with Parent Compound

Understanding the structural relationships between 2-Demethyl Colchicine-d3 and related compounds helps to contextualize its properties and potential applications. Table 2 presents a comparison of key structural features of 2-Demethyl Colchicine-d3 and related compounds.

Table 2: Structural Comparison of 2-Demethyl Colchicine-d3 and Related Compounds

Compound2-Position3-PositionAcetamide GroupKey Distinguishing Features
ColchicineOCH₃OCH₃-NHCOCH₃Parent compound with methoxy groups at positions 2 and 3
2-Demethyl ColchicineOHOCH₃-NHCOCH₃Hydroxyl group at position 2 instead of methoxy
3-Demethyl ColchicineOCH₃OH-NHCOCH₃Hydroxyl group at position 3 instead of methoxy
2,3-Didemethyl ColchicineOHOH-NHCOCH₃Hydroxyl groups at both positions 2 and 3
2-Demethyl Colchicine-d3OHOCH₃-NHCOCD₃Hydroxyl at position 2 and deuterated acetamide group

Impact of Structural Modifications

The structural modifications in 2-Demethyl Colchicine-d3 may impact its pharmacological properties in several ways:

  • Demethylation at position 2: The presence of a hydroxyl group instead of a methoxy group at position 2 can alter the compound's hydrogen bonding capacity, which may influence receptor interactions and binding affinity. Patents suggest that 2-demethylated derivatives maintain anti-inflammatory activity while potentially exhibiting reduced toxicity .

  • Deuteration of the acetamide group: While primarily introduced for analytical purposes, deuteration can sometimes affect pharmacokinetic properties through the "deuterium isotope effect," which may slightly alter bond strengths and metabolic stability. This modification is unlikely to significantly change pharmacological activity but enhances the compound's utility in analytical and mechanistic studies.

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